Introduction: The Molecular Architecture and Significance of Didodecyl Hydrogen Phosphate
Introduction: The Molecular Architecture and Significance of Didodecyl Hydrogen Phosphate
An In-Depth Technical Guide to the Chemical Properties and Applications of Didodecyl Hydrogen Phosphate (DDHP)
Didodecyl hydrogen phosphate (DDHP), also known as dilauryl phosphate, is an organic phosphate ester of significant interest in materials science and pharmaceutical development.[1][2][3] Structurally, it is an amphiphilic molecule characterized by a polar, acidic phosphate headgroup and two nonpolar, 12-carbon alkyl (dodecyl) tails.[1] This dual-natured architecture is the cornerstone of its functionality, imparting surfactant properties and the ability to self-assemble into higher-order structures like vesicles and liposomes in aqueous environments.[1][4] For researchers in drug development, DDHP offers a versatile platform for creating novel delivery systems, leveraging its unique physicochemical properties to encapsulate and transport therapeutic agents. This guide provides a detailed exploration of DDHP's core chemical properties, experimental protocols for its application, and the scientific principles that govern its behavior.
Core Chemical and Physical Identity
A precise understanding of DDHP's fundamental properties is critical for its effective application. These parameters dictate its solubility, stability, and interactions at the molecular level.
Nomenclature and Structure
-
Systematic Name: Didodecyl hydrogen phosphate[5]
-
Common Synonyms: Dilauryl hydrogen phosphate, Didodecyl phosphate, Phosphoric acid didodecyl ester[1][2][5]
The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group (-OH), and single-bonded to two dodecyloxy groups (-O-(CH₂)₁₁CH₃).
Caption: Molecular structure of Didodecyl Hydrogen Phosphate (DDHP).
Physicochemical Properties
The physical properties of DDHP can vary slightly depending on its purity and crystalline form. The data presented below is a synthesis from multiple authoritative sources.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid or powder. | [6][7][8][9] |
| Melting Point | 29-30 °C / 48-49 °C / 59 °C | [5],[7],[2] |
| Boiling Point | ~507.9 °C at 760 mmHg | [1][2][5][7] |
| Density | ~0.946 g/cm³ | [1][2][5][7] |
| pKa | ~1.50 ± 0.50 (Predicted) | [1][7] |
| LogP | ~8.96 (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [10] |
Note on Melting Point: The observed variability in melting point highlights the importance of material characterization. It may be attributed to differences in purity, hydration state, or crystalline polymorphism between batches. Researchers should determine the melting point of their specific sample as a quality control measure.
Acidity and Self-Assembly: The Basis of Functionality
Acidity and Charge State
The key to DDHP's utility in aqueous systems is its phosphate headgroup. With a predicted pKa of approximately 1.5, the hydroxyl group on the phosphate is highly acidic.[1][7] This is a critical insight for drug development professionals because it means that at physiological pH (~7.4), the headgroup will be fully deprotonated, carrying a net negative charge. This anionic nature governs its electrostatic interactions, influences the stability of vesicle formulations, and can be exploited for loading cationic drug molecules. The Henderson-Hasselbalch equation can be used to calculate the precise ratio of protonated to deprotonated species at a given pH, though for DDHP, deprotonation is virtually complete in most biological contexts.[11]
Self-Assembly into Vesicular Structures
The amphiphilic nature of DDHP drives its self-assembly in water. The two long, hydrophobic dodecyl tails are repelled by water, while the charged hydrophilic phosphate headgroup seeks to interact with it. To minimize the unfavorable interaction of the hydrocarbon tails with water, DDHP molecules spontaneously organize into bilayer sheets. These bilayers can then close upon themselves to form spherical, hollow structures known as vesicles or liposomes, encapsulating a small volume of the aqueous medium.[4][12]
This process is a thermodynamically driven phenomenon that is central to DDHP's role as a drug delivery vehicle.[13] The resulting vesicles can carry hydrophilic drugs within their aqueous core or encapsulate hydrophobic drugs within the lipid bilayer itself.
Caption: Thermodynamic self-assembly of DDHP into drug-carrying vesicles.
Application in Drug Delivery Systems
The anionic vesicles formed from DDHP are promising tools for drug delivery. The negative surface charge can prevent aggregation through electrostatic repulsion, enhancing colloidal stability. Furthermore, this charge can be used to electrostatically bind and deliver positively charged therapeutics, such as peptides, proteins, or small molecule drugs. DDHP can be used as the primary vesicle-forming component or in combination with other lipids, such as phosphatidylcholines, to modulate the properties of the resulting liposomes.[13][14]
Experimental Protocols
Synthesis of Didodecyl Hydrogen Phosphate
A common laboratory synthesis involves the reaction of a phosphorus source with dodecanol. The following protocol is adapted from established methods.[7]
Causality: This procedure uses phosphoryl chloride as the phosphorus source. The reaction with two equivalents of dodecyl alcohol (lauryl alcohol) forms the desired didodecyl ester. The subsequent hydrolysis step is crucial to remove the remaining chlorine atom and form the final hydrogen phosphate product.
Methodology:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add dodecanol (2.0 equivalents) and a suitable anhydrous solvent like benzene or toluene.
-
Reactant Addition: While stirring, slowly add phosphoryl chloride (1.0 equivalent) dropwise to the mixture at room temperature. The reaction is exothermic; cooling may be necessary.
-
Reflux: After the addition is complete, heat the mixture to reflux (e.g., 80°C for benzene) and maintain for 12-24 hours to ensure the reaction goes to completion.
-
Workup - Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water or introduce steam to hydrolyze the intermediate dichloridophosphate and any remaining phosphoryl chloride. This step forms the phosphoric acid headgroup.
-
Purification: Remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the final white solid product.
-
Validation: Confirm the identity and purity of the synthesized DDHP using analytical techniques such as ¹H-NMR, ³¹P-NMR, and Mass Spectrometry.[7]
Preparation of DDHP Vesicles via Thin-Film Hydration and Extrusion
This is a standard and reliable method for producing unilamellar vesicles of a controlled size.[12]
Causality: The initial step creates a thin, uniform film of the lipid, maximizing the surface area for hydration. The subsequent hydration step allows the DDHP to self-assemble into multilamellar vesicles (MLVs). Extrusion through a membrane with a defined pore size applies shear forces that rupture the MLVs and force them to re-form as smaller, more uniform unilamellar vesicles (LUVs).
Methodology:
-
Lipid Film Formation: Dissolve a known quantity of DDHP in a volatile organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will deposit a thin, dry lipid film on the inner wall of the flask. To ensure complete solvent removal, keep the flask under high vacuum for at least 2 hours.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature. This hydration step swells the lipid film, causing it to peel off the glass and form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): Load the MLV suspension into a lipid extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes. This process generates large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[12]
-
Characterization: Analyze the resulting vesicle suspension for size distribution and zeta potential using Dynamic Light Scattering (DLS). The encapsulation efficiency of any loaded drug should also be determined.
Stability, Storage, and Safety
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Chemical Stability: DDHP is chemically stable under standard ambient conditions. However, as an ester, it can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. The ester bonds are susceptible to cleavage, which would release dodecanol and phosphoric acid.[15]
-
Storage: DDHP should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent moisture absorption and degradation.[1][7]
-
Safety and Handling: Handle DDHP in accordance with good industrial hygiene and safety practices. Avoid generating dust.[16] While specific hazard data is limited, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16][17]
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